molecular formula C9H8N2O2 B125572 n-(4-Cyanophenyl)glycine CAS No. 42288-26-6

n-(4-Cyanophenyl)glycine

Cat. No. B125572
M. Wt: 176.17 g/mol
InChI Key: KJRQMXRCZULRHF-UHFFFAOYSA-N
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Patent
US09086390B2

Procedure details

77.4 g (0.66 mol) of 4-aminobenzonitrile and 150 g (1.31 mol) of sodium chloroacetate were suspended in 1.1 L of water, and the resulting mixture was stirred at reflux temperature for 6.5 hours. After cooling to 0° C., the resulting suspension was stirred at this temperature overnight. The solid was filtered and washed with 200 mL of water. The resulting solid was suspended in 200 mL of ethyl acetate and stirred at room temperature for 1 hour. The solid was filtered, washed with 200 mL of ethyl acetate and dried at 60° C. under vacuum for 5 hours to yield 85.4 g of 2-(4-cyanophenylamino)acetic acid as an off-white solid. Yield: 74.0%. Purity (HPLC, method 3): 97.8%.
Quantity
77.4 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step Two
Name
Quantity
1.1 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.Cl[CH2:11][C:12]([O-:14])=[O:13].[Na+]>O>[C:6]([C:5]1[CH:8]=[CH:9][C:2]([NH:1][CH2:11][C:12]([OH:14])=[O:13])=[CH:3][CH:4]=1)#[N:7] |f:1.2|

Inputs

Step One
Name
Quantity
77.4 g
Type
reactant
Smiles
NC1=CC=C(C#N)C=C1
Step Two
Name
Quantity
150 g
Type
reactant
Smiles
ClCC(=O)[O-].[Na+]
Step Three
Name
Quantity
1.1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 6.5 hours
Duration
6.5 h
STIRRING
Type
STIRRING
Details
the resulting suspension was stirred at this temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with 200 mL of water
STIRRING
Type
STIRRING
Details
stirred at room temperature for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with 200 mL of ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried at 60° C. under vacuum for 5 hours
Duration
5 h

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1)NCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 85.4 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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